

Section 1: Executive Summary & Molecular Architecture

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Compound of Interest

Compound Name: 5-Methoxythiazol-2-amine

CAS No.: 59019-85-1

Cat. No.: B2433662

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5-Methoxythiazol-2-amine is a specialized heterocyclic building block that serves as a critical pharmacophore in modern medicinal chemistry.^{[1][2][3][4]} Unlike its unsubstituted or alkyl-substituted counterparts, the introduction of a methoxy group at the C5 position fundamentally alters the electronic landscape of the thiazole ring.^{[2][3]} This modification transforms the molecule from a simple heteroaromatic amine into an electron-rich scaffold capable of unique binding interactions and metabolic profiles.^{[1][2][3]}

Molecular Architecture & Electronic Effects: The core utility of **5-methoxythiazol-2-amine** lies in the interplay between the electron-donating methoxy group (EDG) and the amidine-like system of the thiazole ring.^{[1][3]}

- **The Methoxy Effect (+M):** The oxygen atom at C5 donates electron density into the ring via resonance.^{[2][3]} This increases the basicity of the ring nitrogen (N3) and enhances the nucleophilicity of the C4 position, making it more reactive toward electrophiles than the parent 2-aminothiazole.^[3]
- **Tautomeric Equilibrium:** Like all 2-aminothiazoles, this molecule exists in a prototropic equilibrium between the amino (aromatic) and imino (non-aromatic) forms.^[3] The 5-methoxy

substituent stabilizes the aromatic amino form through mesomeric donation, which is critical for maintaining consistent binding poses in protein active sites (e.g., ATP-binding pockets of kinases).[1][3]



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Figure 1: Tautomeric equilibrium heavily favors the amino form due to aromatic stabilization, further reinforced by the 5-methoxy electron donation.[1][3]

Section 2: Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems and synthetic workflows.[2][3]



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Section 3: Synthetic Routes & Methodologies

Two primary strategies exist for synthesizing **5-methoxythiazol-2-amine**. The choice depends on reagent availability and scale.^{[2][3]}

Method A: The Modified Hantzsch Synthesis (Recommended)

This is the most robust method, involving the cyclization of thiourea with a halogenated alpha-methoxy carbonyl precursor.^[3]

- Mechanism: Nucleophilic attack of thiourea sulfur on the alpha-carbon, followed by condensation of the amine with the carbonyl.^{[2][3]}
- Precursor: Methyl methoxybromoacetate or 1-bromo-1-methoxy-propan-2-one.^{[1][2][3]}

Method B: Nucleophilic Aromatic Substitution (S_NAr)

This route involves displacing a halogen at the C5 position.^{[2][3]}

- Precursor: 2-Amino-5-bromothiazole.^{[1][2][3]}
- Reagent: Sodium methoxide (NaOMe) in methanol.^{[2][3]}
- Challenge: The thiazole ring is electron-rich; S_NAr is difficult without copper catalysis (Ullmann-type coupling) or strong activation.^{[1][2][3]}



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Figure 2: The Hantzsch synthesis (blue path) is preferred for yield and purity over the copper-catalyzed substitution (red path).[1][3]

Section 4: Reactivity & Functionalization

The **5-methoxythiazol-2-amine** scaffold offers distinct reactive handles for diversification:

- N-Acylation / Amide Coupling:
 - Reaction: Reacts with acid chlorides or carboxylic acids (using HATU/EDC).[2][3]
 - Insight: The 2-amino group is less nucleophilic than an aliphatic amine due to resonance with the ring.[1][2] Stronger coupling reagents or base catalysts (DIPEA/DMAP) are often required.[2][3]
 - Application: Creating peptidomimetics or kinase hinge binders.[1][2][3]
- C4-Electrophilic Substitution (C-H Activation):
 - Reaction: Halogenation (NBS/NIS) or formylation (Vilsmeier-Haack).[1][2][3]
 - Insight: The 5-methoxy group activates the C4 position.[1][2] Care must be taken to control regioselectivity, although C4 is the only open carbon on the ring.[2][3]
 - Warning: Avoid strong nitrating conditions ($\text{HNO}_3/\text{H}_2\text{SO}_4$) which may oxidize the sulfur or hydrolyze the methoxy group.[2][3]

Section 5: Experimental Protocol

Protocol: Synthesis of **5-Methoxythiazol-2-amine** (Hantzsch Adaptation)

Note: This protocol assumes the use of methyl 2-bromo-2-methoxyacetate or a similar alpha-halo-alpha-methoxy synthon.[1][3]

Reagents:

- Thiourea (1.0 eq)[2][3]
- Methyl 2-bromo-2-methoxyacetate (1.0 eq)[1][3]
- Ethanol (Absolute)[2][3][5]
- Sodium Acetate (1.1 eq)[2][3]

Step-by-Step Workflow:

- Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Thiourea (7.6 g, 100 mmol) in Ethanol (100 mL).
- Addition: Add Methyl 2-bromo-2-methoxyacetate (18.3 g, 100 mmol) dropwise over 20 minutes at room temperature. Observation: The solution may warm slightly due to exotherm. [3]
- Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
- Workup:
 - Cool the reaction mixture to 0°C in an ice bath.
 - The hydrobromide salt of the product may precipitate.[2][3] If so, filter and wash with cold ethanol.[2][3]
 - To obtain the free base: Dissolve the salt in minimal water, neutralize with saturated aqueous NaHCO₃ (pH ~8), and extract with Ethyl Acetate (3 x 50 mL).[2][3]
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1][2][3]
- Validation:
 - ¹H NMR (DMSO-d₆): Look for the singlet of the methoxy group (~3.8 ppm) and the broad singlet of the NH₂ (~6.8-7.2 ppm).[3]

- MS (ESI): Expect $[M+H]^+$ peak at ~131.[2][3]

Section 6: Medicinal Chemistry Applications

1. Kinase Inhibition (The "Dasatinib" Logic): Aminothiazoles are "privileged structures" in kinase inhibitors (e.g., Dasatinib).[2][3] The thiazole nitrogen and the exocyclic amino group form a critical donor-acceptor motif that binds to the hinge region of kinases (e.g., SRC, ABL).[3]

- Role of 5-OMe: It acts as a "bumper" to fill small hydrophobic pockets in the active site and modulates the electronic properties of the hinge-binding motif, potentially improving selectivity against off-target kinases.[1][3]

2. Bioisosterism: The 5-methoxythiazole unit is often used as a bioisostere for:

- 5-Methoxyoxazole: Improved metabolic stability against hydrolytic ring opening.[1][2][3]
- Electron-rich Pyridines: Reducing lipophilicity (LogP) while maintaining aromaticity.[1][2][3]

3. Schiff Base Antioxidants: Condensation of **5-methoxythiazol-2-amine** with aromatic aldehydes yields Schiff bases.[1][2][3] The electron-donating methoxy group stabilizes the radical cation formed during antioxidant activity, making these derivatives potent scavengers of ROS (Reactive Oxygen Species).[2][3]

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